molecular formula C24H19Cl3N2OS B3035483 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether CAS No. 321538-27-6

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether

Cat. No.: B3035483
CAS No.: 321538-27-6
M. Wt: 489.8 g/mol
InChI Key: YIFGGRXIFZSHRK-UHFFFAOYSA-N
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Description

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a useful research compound. Its molecular formula is C24H19Cl3N2OS and its molecular weight is 489.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19Cl2N2SC_{21}H_{19}Cl_2N_2S. The structure features a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl sulfanyl group that enhances its pharmacological potential.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study highlighted that derivatives containing the chlorophenyl sulfanyl moiety showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Anticancer Activity

The compound's structural features suggest potential anticancer activity. A related class of pyrazole derivatives has been evaluated for antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in certain derivatives with similar functional groups .

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, studies have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities indicate significant potency:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseVaries by compound

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in various biochemical pathways, thereby modulating their activity and leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Characterization : A study synthesized several pyrazole derivatives and characterized them using NMR and IR spectroscopy. The compounds were screened for their antibacterial and enzyme inhibitory activities .
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds with target proteins, providing insights into their potential mechanisms of action .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2OS/c1-29-24(31-18-12-10-17(25)11-13-18)20(23(28-29)16-6-3-2-4-7-16)15-30-14-19-21(26)8-5-9-22(19)27/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFGGRXIFZSHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118011
Record name 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321538-27-6
Record name 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321538-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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